molecular formula C21H21N3O3 B494450 3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol CAS No. 145628-71-3

3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B494450
CAS No.: 145628-71-3
M. Wt: 363.4g/mol
InChI Key: UDTSYRNNMDSREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydro-dibenzo diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with diamines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method utilizes silica-supported fluoroboric acid as a catalyst, providing an efficient and scalable approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic and sedative effects .

Properties

CAS No.

145628-71-3

Molecular Formula

C21H21N3O3

Molecular Weight

363.4g/mol

IUPAC Name

9,9-dimethyl-6-(3-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H21N3O3/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(10-13)24(26)27)23-16-9-4-3-8-15(16)22-17/h3-10,20,22-23H,11-12H2,1-2H3

InChI Key

UDTSYRNNMDSREV-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.